molecular formula C8H11F3N2O2 B241642 N-cyclopentyl-N'-(trifluoroacetyl)urea

N-cyclopentyl-N'-(trifluoroacetyl)urea

Cat. No.: B241642
M. Wt: 224.18 g/mol
InChI Key: RLMNDBINGPOEPA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-(trifluoroacetyl)urea is a urea derivative featuring a cyclopentyl group attached to one nitrogen atom and a trifluoroacetyl group (-COCF₃) on the adjacent nitrogen. Ureas are pivotal in medicinal and agrochemical research due to their hydrogen-bonding capabilities and structural versatility . The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the cyclopentyl substituent contributes to lipophilicity and steric effects .

Properties

Molecular Formula

C8H11F3N2O2

Molecular Weight

224.18 g/mol

IUPAC Name

N-(cyclopentylcarbamoyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H11F3N2O2/c9-8(10,11)6(14)13-7(15)12-5-3-1-2-4-5/h5H,1-4H2,(H2,12,13,14,15)

InChI Key

RLMNDBINGPOEPA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2) Molecular Weight Key Applications/Activities Reference ID
N-Cyclopentyl-N'-(trifluoroacetyl)urea R1 = cyclopentyl, R2 = -COCF₃ ~266.2 (calc.) Hypothesized: Enzyme inhibition Inferred
1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea R1 = cyclohexyl, R2 = -CF₃CH₂ 252.3 Synthetic intermediate
N-[3,5-Bis(CF₃)phenyl]-N'-cyclohexylurea R1 = 3,5-bis(CF₃)phenyl, R2 = cyclohexyl 397.4 Research reagent (kinase inhibition)
Pencycuron (Agrochemical) R1 = (4-Cl-phenyl)methyl, R2 = cyclopentyl 328.8 Fungicide
N-(4-Methoxyphenyl)-N'-[2-methyl-6-CF₃-pyridinyl]urea R1 = 4-MeO-phenyl, R2 = pyridinyl-CF₃ 325.3 Agrochemical research

Key Observations :

  • Trifluoroacetyl vs. Trifluoroalkyl : The trifluoroacetyl group (-COCF₃) in the target compound is more electrophilic than trifluoroethyl (-CF₃CH₂) analogs, enhancing reactivity in nucleophilic substitutions .
  • Cycloalkyl vs.
  • Biological Activity : Pyridinyl and aryl trifluoromethyl ureas (e.g., CAS 1227955-20-5) exhibit pesticidal and kinase-inhibitory activities, suggesting similar applications for the cyclopentyl-trifluoroacetyl variant .

Reactivity :

  • The trifluoroacetyl group directs regioselectivity in reactions due to its strong electron-withdrawing nature, as seen in pyrazolopyridine syntheses .
  • Cyclopentyl groups may hinder steric accessibility in enzyme-binding pockets compared to smaller substituents (e.g., methyl) .

Physicochemical Properties

  • Thermodynamic Stability : Substituted ureas exhibit high decomposition enthalpies (ΔrH° ~195 kJ/mol for N,N'-di-(m-trifluoromethylphenyl)urea), suggesting stability under physiological conditions .
  • Solubility : Trifluoroacetyl groups reduce aqueous solubility compared to hydroxyl or amine derivatives but enhance compatibility with organic solvents .

Preparation Methods

Primary Synthesis via Acylation and Urea Formation

The most widely documented method for synthesizing N-cyclopentyl-N'-(trifluoroacetyl)urea involves the reaction of cyclopentylamine with trifluoroacetic anhydride (TFAA) . This process typically proceeds in two stages:

  • Acylation of Cyclopentylamine : Cyclopentylamine reacts with TFAA to form N-cyclopentyltrifluoroacetamide as an intermediate. The trifluoroacetyl group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, releasing trifluoroacetic acid as a byproduct.

  • Urea Formation : The intermediate amide undergoes further reaction with a nitrogen source (e.g., urea or ammonia) under controlled conditions to form the final urea derivative.

The overall reaction can be summarized as:

C5H9NH2+(CF3CO)2OC5H9NHCONH(COCF3)+CF3COOH\text{C}5\text{H}9\text{NH}2 + (\text{CF}3\text{CO})2\text{O} \rightarrow \text{C}5\text{H}9\text{NHCONH}(\text{COCF}3) + \text{CF}_3\text{COOH}

This method is favored for its simplicity and high yield under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at temperatures ranging from 0°C to 80°C . Elevated temperatures accelerate acylation but risk side reactions such as over-acylation or decomposition.

Stoichiometric Considerations

A molar ratio of 1:1.2 (cyclopentylamine:TFAA) is typically used to ensure complete conversion of the amine. Excess TFAA drives the reaction forward but requires careful quenching to avoid hazardous byproducts.

Purification and Characterization

Isolation Techniques

Crude product is often purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.

  • Recrystallization : Ethanol or chloroform yields high-purity crystals.

Analytical Validation

  • HPLC : Confirms purity (>99%) and monitors reaction progress.

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR verify structural integrity, with characteristic signals for the cyclopentyl (δ 1.5–2.0 ppm) and trifluoroacetyl (δ 160–170 ppm) groups.

  • Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 253.1 [M+H]+^+.

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Key Advantages
Direct AcylationTFAA, Cyclopentylamine~85>99Simple, scalable
Coupling AgentsHATU, EDCI~90>98High stereochemical control

Challenges and Mitigation Strategies

Side Reactions

  • Over-Acylation : Controlled addition of TFAA minimizes undesired diacylation.

  • Hydrolysis : Anhydrous conditions prevent decomposition of the trifluoroacetyl group.

Scalability

Industrial-scale synthesis requires efficient solvent recovery systems and continuous flow reactors to manage exothermic reactions.

Applications in Medicinal Chemistry

This compound serves as a potent inhibitor of aspartyl proteases , leveraging its urea moiety to mimic peptide substrates. Its trifluoroacetyl group enhances binding affinity through hydrophobic interactions, making it valuable in drug discovery pipelines targeting enzymes like HIV protease.

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